(R)-Methyl 3-(benzyloxy)butanoate
Description
(R)-Methyl 3-(benzyloxy)butanoate (CAS: 116761-24-1) is a chiral ester compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It features a benzyloxy group at the 3-position of the butanoate backbone, which contributes to its role as a versatile intermediate in organic synthesis, particularly in asymmetric reactions and protecting group strategies. The compound is characterized by high purity (≥95%) and is typically stored under controlled laboratory conditions .
Properties
CAS No. |
116761-24-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl (3R)-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1 |
InChI Key |
JXBBMSDQNOELFF-SNVBAGLBSA-N |
SMILES |
CC(CC(=O)OC)OCC1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](CC(=O)OC)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate
For example, its synthesis achieved a 94% yield using 4-methoxybenzyl trichloroacetimidate and catalytic camphorsulfonic acid (CSA) in dichloromethane . This high yield contrasts with the discontinued availability of (R)-Methyl 3-(benzyloxy)butanoate, suggesting differences in synthetic scalability or commercial demand .
Methyl 3-(Methylthio)butanoate
Unlike the benzyloxy-substituted compounds, Methyl 3-(methylthio)butanoate (HMDB0032410) replaces the oxygen atom in the ether group with a sulfur atom, forming a thioether linkage. This structural variation significantly impacts its chemical behavior; for instance, the thioether group is more susceptible to oxidation than benzyl ethers. Classified as a fatty acid methyl ester, this compound is studied in biological contexts (e.g., metabolic pathways) rather than synthetic chemistry .
Functional and Reactivity Comparisons
Key Observations:
Electronic Effects : The 4-methoxybenzyloxy group in the analog enhances electron donation compared to the benzyloxy group, which may improve stability during acidic or oxidative conditions .
Reactivity: Thioether-containing compounds like Methyl 3-(methylthio)butanoate exhibit distinct reactivity, such as oxidation to sulfoxides or sulfones, unlike ethers .
Applications : Benzyloxy derivatives are primarily used in synthetic organic chemistry (e.g., protecting alcohols), whereas thioether esters find niche roles in flavor chemistry or biochemistry .
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